![molecular formula C14H10FNO B6375788 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1261949-73-8](/img/structure/B6375788.png)
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% (2-C4F3MPP-95) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in most organic solvents and has a melting point of 187-188°C. 2-C4F3MPP-95 has been used in the synthesis of various compounds and materials, and in the study of biological systems.
Scientific Research Applications
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds and materials. It has also been used in the study of biological systems, such as in the study of enzyme inhibition and drug metabolism. In addition, 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used as a fluorescent probe for the detection of reactive oxygen species, as well as for the study of the structure and dynamics of proteins and DNA.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% is not well understood. However, it is believed to interact with the active sites of enzymes, resulting in the inhibition of enzyme activity. It is also believed to interact with the active sites of proteins and DNA, resulting in the alteration of their structure and dynamics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, and to alter the structure and dynamics of proteins and DNA. In addition, it has been shown to be toxic to certain cell lines in laboratory studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments is its high solubility in most organic solvents, which makes it easy to use in a variety of applications. In addition, its high melting point makes it suitable for use in high-temperature applications. However, its toxicity to certain cell lines limits its use in certain experiments.
Future Directions
Future research involving 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and drug delivery. In addition, further research could focus on the development of new synthesis methods for 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95%, as well as the development of new methods for its detection and quantification. Finally, further research could focus on the development of new methods for the study of its biochemical and physiological effects.
Synthesis Methods
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% is synthesized from 4-fluoro-3-methylphenol, which is reacted with sodium nitrite and hydrochloric acid to form 4-fluoro-3-methylphenyl nitrite. This nitrite is then reacted with sodium cyanide and hydrochloric acid to form 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95%. This method has been used to synthesize 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% in high yields.
properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWQUVOFTONHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684693 |
Source
|
Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-fluoro-3-methylphenyl)phenol | |
CAS RN |
1261949-73-8 |
Source
|
Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.